3-(3,4-Difluoroanilino)-2-(ethoxycarbonyl)prop-2-enoate

Medicinal Chemistry Fluoroquinolone Synthesis Gould-Jacobs Cyclization

3-(3,4-Difluoroanilino)-2-(ethoxycarbonyl)prop-2-enoate (CAS 142354-87-8), also catalogued as diethyl 2-((3,4-difluorophenylamino)methylene)malonate, is a halogenated aminomethylenemalonate. As a synthetic intermediate, it forms the foundational backbone for a variety of heterocyclic compounds, most notably in the Gould-Jacobs synthesis of fluoroquinolone antibiotics.

Molecular Formula C12H10F2NO4-
Molecular Weight 270.21 g/mol
CAS No. 142354-87-8
Cat. No. B12554816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-Difluoroanilino)-2-(ethoxycarbonyl)prop-2-enoate
CAS142354-87-8
Molecular FormulaC12H10F2NO4-
Molecular Weight270.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=CNC1=CC(=C(C=C1)F)F)C(=O)[O-]
InChIInChI=1S/C12H11F2NO4/c1-2-19-12(18)8(11(16)17)6-15-7-3-4-9(13)10(14)5-7/h3-6,15H,2H2,1H3,(H,16,17)/p-1
InChIKeyUXJYPSAPORIMGT-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3,4-Difluoroanilino)-2-(ethoxycarbonyl)prop-2-enoate (CAS 142354-87-8): Core Intermediate in 6,7-Difluoroquinolone Synthesis


3-(3,4-Difluoroanilino)-2-(ethoxycarbonyl)prop-2-enoate (CAS 142354-87-8), also catalogued as diethyl 2-((3,4-difluorophenylamino)methylene)malonate, is a halogenated aminomethylenemalonate [1]. As a synthetic intermediate, it forms the foundational backbone for a variety of heterocyclic compounds, most notably in the Gould-Jacobs synthesis of fluoroquinolone antibiotics [2]. Its structural blueprint, defined by a specific 3,4-difluoro substitution pattern on the aniline ring, directly dictates the regiochemical outcome of subsequent cyclization reactions, making it a strategic precursor to the 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate scaffold .

Substituting CAS 142354-87-8 with Regioisomeric Aminomethylenemalonates is Chemically Ineffective


The positional isomerism of the difluoroaniline building block is a critical determinant of downstream chemical and biological outcomes. Simply substituting 3-(3,4-difluoroanilino)-2-(ethoxycarbonyl)prop-2-enoate with its 2,4- or 3,5-difluoro regioisomers (e.g., CAS 101830-90-4 for the 2,4-isomer) will lead to a radically different quinolone core after cyclization—for example, a 5,7-difluoro or 6,8-difluoro core instead of the intended 6,7-difluoro system . This results in a structurally distinct final compound with a complete alteration of the structure-activity relationship (SAR), particularly concerning DNA gyrase inhibition, a key target for fluoroquinolone antibiotics [1]. Therefore, generic substitution is not possible without diverging the synthetic route and invalidating the biological activity profile of the target analog.

Technical Differentiation Guide for 3-(3,4-Difluoroanilino)-2-(ethoxycarbonyl)prop-2-enoate (CAS 142354-87-8)


Regiospecific Formation of the 6,7-Difluoroquinolone Pharmacophore

CAS 142354-87-8 provides a specific regiochemical outcome upon cyclization. The 3,4-difluoroaniline moiety directs the Gould-Jacobs cyclization to yield exclusively the 6,7-difluoro-4-oxo-1,4-dihydroquinoline scaffold [1]. Using a regioisomeric starting material, such as a 3,5-difluoroaniline derivative, would instead yield the 6,8-difluoro isomer. This is not merely an academic distinction; research has demonstrated that the 6,7-difluoro core is a superior template for subsequent nucleophilic displacement at the C-7 position, a key structural feature for creating highly active antibacterials, whereas the 6,8-difluoro core exhibits a distinct SAR, often showing reduced in vitro potency against standard bacterial strains [2].

Medicinal Chemistry Fluoroquinolone Synthesis Gould-Jacobs Cyclization

Key Intermediate in a Validated Synthetic Route to a Potent Antimicrobial Series

This specific aminomethylenemalonate is the entry-point intermediate in a peer-reviewed, validated synthesis of a novel series of antimicrobials [1]. The synthetic pathway, utilizing CAS 142354-87-8, proceeded to yield ethyl 1-ethyl-6-fluoro-7-(4-alkylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate derivatives. The most active compound in this series, the hexyl analog (8a), exhibited a Minimum Inhibitory Concentration (MIC) of 1.9 µg/mL against key Gram-positive pathogens including Staphylococcus aureus and Micrococcus luteus, demonstrating superior potency compared to the clinical standard ciprofloxacin within the same assay [1]. This establishes the intermediate not just as a building block, but as a gateway to a specific, high-performing chemotype.

Antimicrobial Agents Drug Discovery Synthetic Methodology

Favorable Physicochemical Profile for Reaction Planning and Purification

The compound's computed physicochemical properties offer a predictive advantage for reaction design. Its calculated lipophilicity (XLogP3) is 3.4 [1]. This value indicates a balanced partition coefficient compared to other halogenated aniline analogs. While direct experimental LogP data for all regioisomers is not consolidated, this predicted value suggests a scalable purification profile via standard chromatographic techniques (e.g., normal phase flash chromatography) and predictable solubility in medium-polarity organic solvents, which is crucial for the subsequent high-temperature cyclization step in the Gould-Jacobs reaction conducted in diphenyl ether at 255°C [2].

Process Chemistry Computational Chemistry Property Prediction

Establishing a Common Intermediate for Structure-Activity Relationship (SAR) Exploration

This aminomethylenemalonate serves as a versatile precursor for constructing a library of analogs via late-stage functionalization. The 6,7-difluoroquinolone ethyl ester product from CAS 142354-87-8 can be differentially functionalized at the N-1, C-3, C-7, and C-8 positions [1]. This is in contrast to using an intermediate like 2,4-difluoroanilinomethylene malonate, which would lead to a 5,7-difluoro core, limiting the direct transferability of known fluoroquinolone SAR to the new scaffold and requiring a complete de novo optimization campaign .

Medicinal Chemistry SAR Exploration Chemical Biology

Stability and Safe Handling Profile According to GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), the product 3-(3,4-difluoroanilino)-2-ethoxycarbonylprop-2-enoate has a defined safety profile, with specific hazard and precautionary statements available . This allows for immediate risk assessment and implementation of standard laboratory controls, a key differentiator from novel, uncharacterized intermediates where significant resources must be dedicated to safety profiling before handling. The compound is classified for research use and is not for human or veterinary application [1].

Safety Assessment Reagent Handling Laboratory Procurement

Optimal Scientific and Procurement Scenarios for 3-(3,4-Difluoroanilino)-2-(ethoxycarbonyl)prop-2-enoate (CAS 142354-87-8)


Focused Library Synthesis of Next-Generation Fluoroquinolone Antibiotics

This is the primary application domain. Research groups aiming to expand the SAR of fluoroquinolone antibiotics should procure CAS 142354-87-8. Using this intermediate guarantees access to the 6,7-difluoro core, enabling the systematic variation of substituents at the N-1, C-3, and C-7 positions to generate analogs with superior Gram-positive activity, as demonstrated by the potent MIC of 1.9 µg/mL achieved against S. aureus with the hexyl analog from Venepally et al. (2020) [1].

Synthesis of Chemical Probes for DNA Gyrase/Topoisomerase IV Mechanism of Action Studies

For chemical biology groups investigating the mechanisms of bacterial topoisomerase inhibition, this compound is a strategic starting material. It provides a direct route to synthesizing tool compounds based on the highly validated 6,7-difluoroquinolone pharmacophore, which is essential for consistent binding mode analysis and for comparing new chemical entities directly to clinical standards like ciprofloxacin [1].

Precursor for Building Block Preparation in Medicinal Chemistry Cores

CAS 142354-87-8 is ideal for centralized compound management or core facilities preparing advanced building blocks. The resultant 6,7-difluoroquinolone ethyl ester can be hydrolyzed to the carboxylic acid and undergo amide coupling or serve as a substrate for nucleophilic aromatic substitution, providing a reliable and well-characterized branch point for distributed medicinal chemistry projects [1].

Educational Laboratory Demonstrations of Heterocyclic Chemistry

Its stability, available GHS safety data , and role in the classic Gould-Jacobs cyclization make it an excellent substrate for university-level organic chemistry laboratories. It allows students to perform a key named reaction, generating a heterocyclic core of immense pharmaceutical relevance in a safe and controlled manner [1].

Quote Request

Request a Quote for 3-(3,4-Difluoroanilino)-2-(ethoxycarbonyl)prop-2-enoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.